molecular formula C13H20N2O4 B3001368 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034538-65-1

1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B3001368
CAS No.: 2034538-65-1
M. Wt: 268.313
InChI Key: PFPCTHVRPIYYFZ-UHFFFAOYSA-N
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Description

1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a furan ring, a methoxyethyl group, and a tetrahydropyran ring connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves the following steps:

    Formation of the furan-2-yl-methoxyethyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with methoxyethylamine under acidic or basic conditions.

    Coupling with tetrahydropyran-4-yl isocyanate: The intermediate is then reacted with tetrahydropyran-4-yl isocyanate to form the desired urea compound. This step usually requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(furan-2-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea: Similar structure but with a thiopyran ring instead of a pyran ring.

Uniqueness

1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the combination of its furan, methoxyethyl, and tetrahydropyran moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-methoxyethyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-17-12(11-3-2-6-19-11)9-14-13(16)15-10-4-7-18-8-5-10/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPCTHVRPIYYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1CCOCC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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